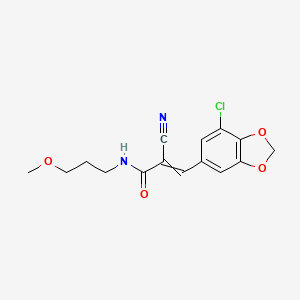

3-(7-chloro-2H-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(7-chloro-2H-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a receptor protein that is involved in the regulation of cell growth and division, and is frequently overexpressed in cancer cells. AG-1478 has been extensively studied for its potential use in cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been well characterized.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

The study of similar enamides highlights innovative approaches in chemical synthesis, such as iodine(III)-mediated ethoxychlorination of enamides using iron(III) chloride, which allows for the regioselective ethoxychlorination of a broad range of enamides. This method emphasizes the importance of specific chemical processes that could potentially apply to the synthesis or modification of the compound (Nocquet‐Thibault et al., 2014). Furthermore, the cyclocondensation of 2,2-dichloroethenylbenzamide and its analogs with amidines and hydrogen sulfide in the presence of bases presents another interesting route that may offer insights into the reactivity and functionalization of similar compounds (Demidchuk et al., 2009).

Pharmacological Potential

Research into structurally similar benzamides has uncovered compounds with significant neuroleptic properties, indicating potential pharmacological applications. For example, cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide (YM-09151-2) exhibits potent and long-lasting inhibitory effects on apomorphine-induced behaviors and methamphetamine-induced stereotyped behavior, suggesting a highly selective blocking action on the dopamine D1 receptor (Usuda et al., 2004). This highlights the potential for compounds with similar structures to be explored for their neuroleptic or other pharmacological activities.

Material Science and Photocatalysis

In the realm of material science, research on the photocatalytic degradation of organic compounds, such as propyzamide, using titanium dioxide-loaded adsorbent supports demonstrates the application of similar chemical compounds in environmental remediation processes. This study emphasizes the role of chemical structures in enhancing the rate of mineralization and reducing the concentration of solution-phase intermediates, suggesting a potential research avenue for the compound in photocatalytic applications (Torimoto et al., 1996).

Eigenschaften

IUPAC Name |

3-(7-chloro-1,3-benzodioxol-5-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4/c1-20-4-2-3-18-15(19)11(8-17)5-10-6-12(16)14-13(7-10)21-9-22-14/h5-7H,2-4,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWERWXKSUQFMGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=CC1=CC2=C(C(=C1)Cl)OCO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2580256.png)

![1-(2-hydroxyethyl)-6-((2-oxopropyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580257.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2580259.png)

![N-(1-cyanocyclopentyl)-2-[[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2580260.png)

![2,3-dimethyl-4-oxo-N-(pentan-3-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2580265.png)

![(Z)-methyl 2-(6-methoxy-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2580266.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2580272.png)

![1-(azepan-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2580273.png)